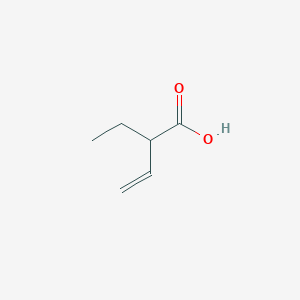

2-ethylbut-3-enoic acid

Description

The Significance of 2-Ethylbut-3-enoic Acid in Contemporary Organic Chemistry Research

2-Ethylbut-3-enoic acid, a derivative of butenoic acid, is a molecule of growing interest in the field of organic chemistry. smolecule.com Its structural features—a carboxylic acid functional group, a terminal double bond, and a chiral center at the second carbon position—make it a versatile building block for the synthesis of more complex organic molecules. smolecule.com The presence of both a nucleophilic carboxyl group and an electrophilic double bond allows for a diverse range of chemical transformations.

The significance of 2-ethylbut-3-enoic acid in modern organic chemistry research can be attributed to several key aspects:

Versatile Synthetic Intermediate: The compound serves as a valuable precursor in the synthesis of a variety of organic structures. Its double bond can undergo addition reactions with halogens or be hydrogenated to yield saturated compounds. smolecule.com Furthermore, the carboxylic acid moiety can be converted into esters, amides, and other derivatives, expanding its synthetic utility. smolecule.com

Access to Chiral Molecules: The ethyl group at the α-position renders the molecule chiral. This is of paramount importance in asymmetric synthesis, where the goal is to produce a single enantiomer of a desired product. The development of stereoselective synthetic routes to and from 2-ethylbut-3-enoic acid is an active area of research, as its enantiomerically pure forms can be used to construct complex, biologically active molecules with high stereochemical control.

Platform for Investigating Reaction Mechanisms: As a β,γ-unsaturated carboxylic acid, 2-ethylbut-3-enoic acid provides a model system for studying the reactivity of this class of compounds. Research into its reactions, such as base-catalyzed double bond migration to the α,β-position, provides fundamental insights into reaction mechanisms that are broadly applicable in organic synthesis. The interaction between the double bond and the carboxyl group can lead to unique reactivity, such as intramolecular cyclizations to form lactones under acidic conditions.

Research Objectives and Scope for Comprehensive Investigation of 2-Ethylbut-3-enoic Acid

The current and future research landscape for 2-ethylbut-3-enoic acid is shaped by a set of clear objectives aimed at fully harnessing its synthetic potential. The scope of this investigation is expanding as new catalytic methods and synthetic strategies are developed.

Key research objectives include:

Development of Novel Synthetic Methodologies: A primary goal is the development of efficient and highly stereoselective methods for the synthesis of 2-ethylbut-3-enoic acid and its derivatives. This includes the exploration of new catalytic systems, such as those based on transition metals, to achieve high yields and enantioselectivities. The aim is to provide accessible routes to this chiral building block for the wider synthetic community.

Exploration of its Role in Total Synthesis: Researchers are increasingly interested in applying 2-ethylbut-3-enoic acid as a key fragment in the total synthesis of natural products and other complex target molecules. Its defined stereochemistry and functional group handles make it an attractive starting point for the construction of intricate molecular architectures.

Investigation of its Reactivity in Cycloaddition Reactions: The double bond in 2-ethylbut-3-enoic acid can participate in cycloaddition reactions, providing a powerful tool for the construction of cyclic systems. A significant research objective is to explore its utility in various cycloaddition processes, including [3+2] and Diels-Alder reactions, to generate diverse heterocyclic and carbocyclic scaffolds.

Mechanistic Studies of its Chemical Transformations: A thorough understanding of the mechanisms of reactions involving 2-ethylbut-3-enoic acid is crucial for optimizing existing transformations and designing new ones. Future research will likely focus on detailed kinetic and computational studies to elucidate the transition states and reaction pathways of its various chemical conversions. This includes investigating the factors that control regioselectivity and stereoselectivity in its reactions.

Chemical and Physical Properties of 2-Ethylbut-3-enoic Acid

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₂ | libretexts.org |

| Molecular Weight | 114.14 g/mol | libretexts.org |

| CAS Number | 10545-07-0 | libretexts.org |

| IUPAC Name | 2-ethylbut-3-enoic acid | libretexts.org |

| SMILES | CCC(C=C)C(=O)O | libretexts.org |

| InChIKey | WYZGMTDJCGEDAQ-UHFFFAOYSA-N | libretexts.org |

| XLogP3 | 1.5 | libretexts.org |

| Hydrogen Bond Donor Count | 1 | libretexts.org |

| Hydrogen Bond Acceptor Count | 2 | libretexts.org |

| Rotatable Bond Count | 3 | libretexts.org |

| Exact Mass | 114.068079557 Da | libretexts.org |

| Complexity | 96.7 | libretexts.org |

Structure

3D Structure

Properties

IUPAC Name |

2-ethylbut-3-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-5(4-2)6(7)8/h3,5H,1,4H2,2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYZGMTDJCGEDAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Studies of 2 Ethylbut 3 Enoic Acid Transformations

Reactions Involving the Carboxylic Acid Functional Group

Amide Formation via Carboxylic Acid Reactivity

The carboxylic acid group of 2-ethylbut-3-enoic acid is a primary site for reactivity, readily undergoing transformation into amides upon reaction with primary or secondary amines. smolecule.com This process, known as amidation or amide coupling, is fundamental in organic synthesis. The direct reaction between the carboxylic acid and an amine is typically unfavorable and requires activation of the carboxyl group to proceed efficiently.

The general mechanism for amide formation involves several key steps. youtube.com First, the carboxylic acid is activated by a coupling reagent or by conversion to a more reactive derivative, such as an acyl chloride or an anhydride. In an acid-catalyzed mechanism, a proton will activate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. youtube.com

The amine's lone pair of electrons attacks the activated carbonyl carbon, forming a tetrahedral intermediate. youtube.com This intermediate is unstable and subsequently collapses. Proton transfer steps occur, often facilitated by other base or acid molecules in the mixture. Ultimately, a molecule of water is eliminated, and the new carbon-nitrogen bond of the amide is formed. youtube.com

A variety of modern coupling reagents have been developed to facilitate this transformation under mild conditions, minimizing side reactions.

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example Reagent | Activating Species | By-products |

| Carbodiimides | Dicyclohexylcarbodiimide (B1669883) (DCC) | O-acylisourea | Dicyclohexylurea (DCU) |

| Phosphonium Salts | BOP reagent | Acylphosphonium salt | Hexamethylphosphoramide |

| Uranium Salts | HATU | Activated ester | Tetramethylurea |

Decarboxylation Pathways and By-product Formation

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide (CO2), is a characteristic reaction of 2-ethylbut-3-enoic acid under certain conditions. smolecule.comwikipedia.org As a β,γ-unsaturated acid, it can undergo decarboxylation through a specific thermal mechanism involving a concerted, six-membered cyclic transition state. stackexchange.com This process is analogous to the thermal decomposition of β-keto acids. stackexchange.com In this pathway, the hydroxyl hydrogen of the carboxyl group is transferred to the terminal carbon (C4) of the double bond, while the C2-C3 bond shifts and the C1-C2 bond cleaves, releasing CO2 and forming 3-pentene as the primary hydrocarbon product.

Alternatively, under thermal or acidic conditions, 2-ethylbut-3-enoic acid can first isomerize to its more thermodynamically stable α,β-unsaturated isomer, 2-ethylbut-2-enoic acid. stackexchange.com This conjugated isomer can then undergo decarboxylation, although often under harsher conditions than the β,γ-isomer. The mechanism for the α,β-isomer typically involves protonation at the α-carbon, followed by loss of CO2 to form a resonance-stabilized carbocation, which is then quenched to yield an alkene. stackexchange.com

In biological systems, decarboxylation of unsaturated acids is catalyzed by enzymes. acs.org For instance, ferulic acid decarboxylase (Fdc1) utilizes a prenylated flavin mononucleotide (prFMN) cofactor to catalyze the decarboxylation of α,β-unsaturated acids via a 1,3-dipolar cycloaddition mechanism. nih.gov This enzymatic pathway proceeds with a significantly lower activation energy compared to uncatalyzed thermal methods. nih.gov

The primary by-product of these reactions depends on the pathway. The main product from the cyclic mechanism is 3-pentene. However, side reactions such as polymerization or further isomerization of the resulting alkene can occur, especially at high temperatures.

Substitution Reactions at Other Sites of the Molecular Skeleton

Beyond the carboxyl group, the carbon skeleton of 2-ethylbut-3-enoic acid is susceptible to substitution reactions, primarily through additions to the double bond. The terminal alkene can react with halogens, such as bromine or chlorine, in addition reactions to form dihalo derivatives. smolecule.com

Under acidic conditions, the double bond can interact with the carboxyl group. Protonation of the alkene can lead to the formation of a carbocation, which is then attacked by the nucleophilic carboxyl oxygen. This intramolecular reaction can result in the formation of a cyclic ester, known as a lactone, particularly if a stable five- or six-membered ring can be formed. libretexts.org For 2-ethylbut-3-enoic acid, this would lead to a γ-lactone (a five-membered ring).

Another potential site for substitution is the α-carbon (C2), which is allylic to the double bond. This position can be susceptible to radical substitution. Under conditions that generate free radicals (e.g., using N-bromosuccinimide with a radical initiator), a hydrogen atom at the α-position could be abstracted, forming a resonance-stabilized allylic radical. This radical could then react with a halogen to yield an α-halo substituted acid.

Isomerization and Stereochemical Rearrangements

2-Ethylbut-3-enoic acid, a β,γ-unsaturated acid, can undergo isomerization to its more stable α,β-unsaturated regioisomer, 2-ethylbut-2-enoic acid. This rearrangement moves the double bond into conjugation with the carbonyl group of the carboxylic acid, a thermodynamically favorable process. libretexts.org

This isomerization can be catalyzed by either acid or base. Base-catalyzed isomerization proceeds by the abstraction of a proton from the α-carbon to form a resonance-stabilized enolate intermediate. Subsequent protonation of this enolate at the γ-carbon yields the conjugated α,β-unsaturated product. researchgate.netresearchgate.net

Table 2: Catalysts for Isomerization of Unsaturated Systems

| Catalyst Type | Example | Conditions | Mechanism |

| Base | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Room Temperature | Enolate formation |

| Acid | Sulfuric Acid (H₂SO₄) | Heating | Cationic intermediates |

| Photochemical | UV Irradiation | Varies | Excited state chemistry |

Photochemical isomerization offers an alternative, non-thermal method for interconverting unsaturated isomers. acs.orgacs.org Irradiation with UV light can promote the molecule to an excited state, allowing for rearrangements that may not be favorable under thermal conditions. This can sometimes be used to convert a conjugated α,β-unsaturated system back to its β,γ-isomer. acs.org

Once the conjugated 2-ethylbut-2-enoic acid is formed, it exists as E/Z stereoisomers. Interconversion between these geometric isomers is also possible. For example, certain catalysts used for the isomerization of maleic acid (cis) to fumaric acid (trans), such as cycloalkanones, can promote cis-trans isomerization in other α,β-unsaturated carboxylic acids. google.com

Kinetic and Mechanistic Investigations of 2-Ethylbut-3-enoic Acid Reactions

Kinetic and mechanistic studies provide deeper insight into the transformation pathways of 2-ethylbut-3-enoic acid. The isomerization from the β,γ- to the α,β-position is a key, often initial, step in many reaction sequences. The rate of this isomerization is highly dependent on the catalyst and conditions used. Base-catalyzed methods using reagents like DABCO in isopropanol (B130326) have been shown to be effective for the analogous rearrangement in unsaturated ketones at room temperature, suggesting a low kinetic barrier for the proton abstraction/reprotonation sequence. researchgate.netresearchgate.net

Mechanistic investigations into the decarboxylation of β,γ-unsaturated acids strongly support the pathway involving a six-membered cyclic transition state, which avoids the formation of high-energy intermediates like vinyl carbanions. stackexchange.com This concerted pericyclic mechanism is generally faster than the decarboxylation of the corresponding α,β-isomer, which must proceed through a less stable intermediate. stackexchange.com

For addition reactions to the conjugated isomer, the regioselectivity (1,2- vs. 1,4-addition) is under kinetic or thermodynamic control depending on the nucleophile. libretexts.org Strong, "hard" nucleophiles react quickly and irreversibly at the carbonyl carbon (1,2-addition), which is under kinetic control. Weaker, "soft" nucleophiles tend to add reversibly at the carbonyl but irreversibly at the β-carbon (1,4-conjugate addition), leading to the thermodynamically favored product. libretexts.orgyoutube.com

Derivatives of 2 Ethylbut 3 Enoic Acid and Their Applications in Advanced Organic Synthesis

Synthesis and Characterization of Functionalized Derivatives

The dual functionality of 2-ethylbut-3-enoic acid permits targeted modifications at either the carboxyl group or the terminal double bond, leading to the synthesis of various functionalized derivatives.

Preparation of Halogenated Derivatives

The carbon-carbon double bond in 2-ethylbut-3-enoic acid is susceptible to electrophilic addition reactions. Treatment with halogens, such as bromine (Br₂) or chlorine (Cl₂), results in the formation of dihalo derivatives. smolecule.com This reaction typically proceeds through a mechanism involving the formation of a cyclic halonium ion intermediate, followed by nucleophilic attack by the halide ion, leading to the anti-addition product, 3,4-dihalo-2-ethylbutanoic acid. The reaction conditions can be controlled to favor this addition over other potential side reactions.

Table 1: Synthesis of Halogenated Derivatives

| Reaction Type | Reagent | Product |

|---|---|---|

| Bromination | Bromine (Br₂) in an inert solvent (e.g., CCl₄) | 3,4-Dibromo-2-ethylbutanoic acid |

| Chlorination | Chlorine (Cl₂) in an inert solvent | 3,4-Dichloro-2-ethylbutanoic acid |

Formation of Saturated and Unsaturated Ester Derivatives

The carboxylic acid moiety of 2-ethylbut-3-enoic acid readily undergoes esterification when reacted with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. smolecule.comontosight.ai This reaction yields the corresponding unsaturated ester. For example, reacting 2-ethylbut-3-enoic acid with ethanol (B145695) produces ethyl 2-ethylbut-3-enoate. ontosight.ai

Furthermore, the unsaturated ester can be converted into its saturated counterpart through catalytic hydrogenation. smolecule.com This process involves the addition of hydrogen gas (H₂) across the double bond in the presence of a metal catalyst, such as palladium on carbon (Pd/C), to yield a saturated ester like ethyl 2-ethylbutanoate. This two-step sequence allows for the selective transformation of the acid into a saturated ester, highlighting the compound's synthetic utility.

Table 2: Synthesis of Ester Derivatives

| Derivative Type | Reaction | Reagents & Conditions | Product |

|---|---|---|---|

| Unsaturated Ester | Fischer Esterification | Alcohol (e.g., Ethanol), H₂SO₄ (catalyst), Heat | Ethyl 2-ethylbut-3-enoate |

| Saturated Ester | Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | Ethyl 2-ethylbutanoate |

Synthesis of Amide Derivatives

The formation of amides from 2-ethylbut-3-enoic acid involves the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine. smolecule.com Standard peptide coupling reagents are commonly employed for this transformation. For instance, the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) provides an efficient method for amide bond formation. nih.gov Another effective system involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). ajchem-a.com These methods are widely used in medicinal chemistry and drug discovery for synthesizing a variety of amide derivatives with good to excellent yields. nih.govajchem-a.com

Table 3: Synthesis of Amide Derivatives

| Coupling Reagent System | Reagents | Byproduct |

|---|---|---|

| EDC/HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1-Hydroxybenzotriazole, Amine | Water-soluble urea |

| DCC/DMAP | Dicyclohexylcarbodiimide, 4-Dimethylaminopyridine (catalyst), Amine | Dicyclohexylurea (precipitate) |

Exploration of other Complex Derivatives

The synthetic potential of 2-ethylbut-3-enoic acid extends beyond simple functional group transformations. Its derivatives, particularly the α,β-unsaturated esters, are excellent Michael acceptors. organic-chemistry.org In a Michael addition reaction, a nucleophile (the Michael donor) adds to the β-carbon of the unsaturated ester in a conjugate fashion. masterorganicchemistry.com This reaction is a powerful tool for carbon-carbon bond formation, enabling the construction of more complex molecular structures from relatively simple precursors. masterorganicchemistry.com This reactivity allows for the introduction of a wide range of substituents, leading to the synthesis of diverse and intricate derivatives.

2-Ethylbut-3-enoic Acid as a Versatile Building Block

The capacity to generate a wide range of functionalized derivatives underscores the importance of 2-ethylbut-3-enoic acid as a versatile building block in organic synthesis. smolecule.com

Precursor in the Synthesis of More Complex Organic Scaffolds

2-Ethylbut-3-enoic acid serves as a key starting material for creating more elaborate organic molecules. smolecule.com Its derivatives can be used in the synthesis of pharmaceuticals, agrochemicals, and other high-value compounds. ontosight.ai The bifunctional nature of the parent acid allows for a programmed, sequential approach to synthesis. For example, the carboxyl group can be converted into an amide, and subsequently, the vinyl group can be modified through reactions like oxidation, hydroboration, or metathesis. This orthogonal reactivity makes it a valuable precursor for creating complex scaffolds with multiple, well-defined functional groups and stereocenters, which are often required for bioactive compounds. smolecule.com

Monomer in Controlled Polymerization Research

The presence of a vinyl group and a carboxylic acid function within the same molecule allows 2-ethylbut-3-enoic acid and its esters to be employed as monomers in polymerization reactions. Research in this area focuses on leveraging these functionalities to create polymers with tailored properties. The ethyl group at the alpha-position can influence the polymer's stereochemistry and physical characteristics, such as its glass transition temperature and solubility.

In controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, the use of monomers like the esters of 2-ethylbut-3-enoic acid enables the synthesis of polymers with well-defined molecular weights and low polydispersity. The resulting polymers, featuring pendant carboxylic acid groups (after hydrolysis of the ester), can be further modified for applications in drug delivery, hydrogels, and smart materials.

Below is a table summarizing the potential of 2-ethylbut-3-enoic acid derivatives in controlled polymerization:

| Polymerization Technique | Potential Monomer | Key Feature of Resulting Polymer | Potential Application |

| ATRP | Methyl 2-ethylbut-3-enoate | Well-defined molecular weight | Drug delivery systems |

| RAFT | Ethyl 2-ethylbut-3-enoate | Low polydispersity | pH-responsive hydrogels |

| Free Radical Polymerization | 2-Ethylbut-3-enoic acid | Pendant carboxylic acid groups | Adhesives and coatings |

Intermediate in the Synthesis of Fine Chemicals

2-Ethylbut-3-enoic acid serves as a versatile intermediate in the synthesis of a variety of fine chemicals. smolecule.com Its bifunctional nature, possessing both a reactive double bond and a carboxylic acid, allows for a wide range of chemical transformations. smolecule.com These reactions include esterification, amidation, and additions to the double bond, providing pathways to more complex molecules. smolecule.com

The strategic location of the ethyl group and the vinyl group allows for the creation of chiral centers and the introduction of further functional groups with high regioselectivity. This makes it a valuable precursor for the synthesis of specialty chemicals used in the fragrance, flavor, and materials industries.

Role in the Development of Precursors for Bioactive Compounds

The scaffold of 2-ethylbut-3-enoic acid is a key starting point for the synthesis of precursors to bioactive compounds. smolecule.com The introduction of various pharmacophores onto this framework through synthetic modifications can lead to the development of new drug candidates. The double bond can be functionalized through reactions like epoxidation, dihydroxylation, or hydrogenation, while the carboxylic acid can be converted to amides, esters, or other bioisosteres.

Research has explored the use of substituted enoic acids in the development of compounds targeting metabolic disorders. The specific stereochemistry that can be achieved starting from 2-ethylbut-3-enoic acid derivatives is often crucial for biological activity.

The following table outlines synthetic transformations of 2-ethylbut-3-enoic acid and their potential applications in creating bioactive precursors:

| Synthetic Transformation | Resulting Functional Group | Potential Bioactive Scaffold |

| Epoxidation of the double bond | Epoxide | Precursor for antiviral agents |

| Dihydroxylation of the double bond | Diol | Building block for anti-inflammatory compounds |

| Amidation of the carboxylic acid | Amide | Core structure for enzyme inhibitors |

| Reduction of the carboxylic acid | Alcohol | Intermediate for signaling molecule analogs |

Natural Product Analogs and Bio-inspired Chemical Synthesis

The structural motif of a branched-chain unsaturated carboxylic acid is found in various natural products. This makes 2-ethylbut-3-enoic acid and its derivatives valuable starting materials for the total synthesis of natural products and the creation of their analogs. By mimicking the biosynthetic pathways or employing bio-inspired synthetic strategies, chemists can access complex molecular architectures.

The synthesis of analogs allows for the exploration of structure-activity relationships (SAR), where modifications to the natural product's structure can lead to enhanced biological activity or improved pharmacokinetic properties. The vinyl group of 2-ethylbut-3-enoic acid, for instance, can be a handle for cross-coupling reactions to build more complex carbon skeletons found in nature.

Spectroscopic and Advanced Analytical Techniques for 2 Ethylbut 3 Enoic Acid Research

Structural Elucidation via High-Resolution Spectroscopic Methods

High-resolution spectroscopy is fundamental to verifying the identity and structural integrity of 2-ethylbut-3-enoic acid. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools used for this purpose, providing detailed information about the molecule's atomic arrangement and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR) for Positional and Stereochemical Assignments

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental spectra for 2-ethylbut-3-enoic acid are not widely published, the expected chemical shifts and splitting patterns can be predicted based on established principles and data from analogous structures.

¹H-NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment in the molecule. The vinyl protons (=CH and =CH₂) are expected to appear in the downfield region (typically 5-6 ppm) with complex splitting patterns due to geminal and vicinal coupling. The proton at the chiral center (C2) would likely be a multiplet, further complicated by its proximity to both the ethyl group and the vinyl group. The ethyl group's methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons would appear further upfield, exhibiting characteristic quartet and triplet patterns, respectively. The acidic proton of the carboxyl group (-COOH) would present as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

¹³C-NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. libretexts.orglibretexts.org For 2-ethylbut-3-enoic acid, six distinct signals are expected. The carbonyl carbon (C=O) of the carboxylic acid is the most deshielded, appearing furthest downfield (typically 165-185 ppm). libretexts.orgoregonstate.edu The two sp² hybridized carbons of the vinyl group would resonate in the alkene region (around 110-140 ppm). libretexts.orgoregonstate.edu The remaining sp³ hybridized carbons, including the chiral center, the ethyl group carbons, would be found in the upfield region of the spectrum (generally 10-60 ppm). libretexts.orgoregonstate.edu

Predicted ¹³C-NMR Chemical Shifts for 2-Ethylbut-3-enoic Acid

| Carbon Atom | Hybridization | Predicted Chemical Shift Range (ppm) | Notes |

|---|---|---|---|

| C=O (Carboxyl) | sp² | 165–185 | Most downfield signal due to the electronegativity of oxygen atoms. libretexts.orgoregonstate.edu |

| -CH= (Vinyl) | sp² | 120–140 | Chemical shift influenced by its position in the unsaturated system. oregonstate.edu |

| =CH₂ (Vinyl) | sp² | 110–125 | Typically more upfield than the substituted vinyl carbon. oregonstate.edu |

| -CH- (Chiral Center) | sp³ | 40–55 | Position influenced by adjacent carboxyl, ethyl, and vinyl groups. |

| -CH₂- (Ethyl) | sp³ | 20–35 | Standard alkyl region. |

| -CH₃ (Ethyl) | sp³ | 10–20 | Most upfield signal, typical for a terminal methyl group. |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural insights from its fragmentation patterns under ionization.

Molecular Weight Confirmation: High-resolution mass spectrometry can confirm the molecular formula of 2-ethylbut-3-enoic acid as C₆H₁₀O₂ by providing a highly accurate mass measurement. The calculated exact mass is 114.068079557 Da. nih.gov

Fragmentation Analysis: In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion ([M]⁺•), which then undergoes fragmentation. The analysis of these fragments helps to piece together the molecular structure. For 2-ethylbut-3-enoic acid (molecular weight 114.14 g/mol ), characteristic fragmentation peaks have been noted. nih.govchegg.com Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH) or a carboxyl group (-COOH). miamioh.edu Specific observed fragments for 2-ethylbut-3-enoic acid include ions at m/z 97 and m/z 86. chegg.com

Key Mass Spectrometry Fragments for 2-Ethylbut-3-enoic Acid

| m/z Value | Proposed Fragment Ion | Neutral Loss | Significance |

|---|---|---|---|

| 114 | [C₆H₁₀O₂]⁺• | - | Molecular ion peak ([M]⁺•). |

| 97 | [C₆H₉O]⁺ | •OH (17 Da) | Represents the loss of the hydroxyl radical from the carboxylic acid, a common fragmentation. chegg.commiamioh.edu |

| 86 | [C₄H₆O₂]⁺• | C₂H₄ (28 Da) | Potentially due to a McLafferty rearrangement, a characteristic fragmentation for carbonyl compounds. chegg.comdocbrown.info |

| 69 | [C₅H₉]⁺ | •COOH (45 Da) | Loss of the entire carboxyl group. |

Chiral Analysis and Stereoisomer Resolution

Because 2-ethylbut-3-enoic acid possesses a chiral center at the C2 position, it can exist as two non-superimposable mirror images, or enantiomers: (R)-2-ethylbut-3-enoic acid and (S)-2-ethylbut-3-enoic acid. Distinguishing and separating these enantiomers is critical, particularly in pharmaceutical and biological contexts where different enantiomers can have vastly different effects.

Chiral Column Chromatography for Enantiomeric Purity Determination

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the benchmark method for separating enantiomers and determining the enantiomeric purity or enantiomeric excess (ee) of a sample. csfarmacie.cz This technique relies on the differential interaction between the two enantiomers and the chiral environment of the stationary phase. csfarmacie.cz This causes one enantiomer to be retained longer on the column than the other, resulting in their separation and the appearance of two distinct peaks in the chromatogram. csfarmacie.cz The relative area of these peaks is used to quantify the proportion of each enantiomer in the mixture.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. jascoinc.com An achiral molecule will not produce a CD signal, but a chiral molecule will exhibit a unique CD spectrum. This technique is particularly valuable for assigning the absolute configuration (R or S) of a chiral center. nih.govrsc.org The sign of the observed CD signal (positive or negative), known as the Cotton effect, is directly related to the spatial arrangement of the atoms around the chiral center. jascoinc.com By comparing the experimental CD spectrum of an enantiomerically pure sample to spectra predicted by computational models or to the spectra of known related compounds, the absolute configuration can be determined non-empirically. rsc.orgmsu.edu

Chromatographic Separations and Purity Assessment (e.g., HPLC, LC-MS)

Beyond chiral separations, chromatographic methods are essential for routine purity assessment of 2-ethylbut-3-enoic acid.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a standard and robust method for determining the purity of carboxylic acid samples. nih.govvwr.com In a typical setup, the sample would be passed through a nonpolar stationary phase (like C18) using a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile, with a small amount of acid (e.g., formic or phosphoric acid) to ensure the carboxyl group remains protonated. sielc.comsielc.com Purity is determined by the relative area of the main peak corresponding to 2-ethylbut-3-enoic acid compared to any impurity peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS): For a more definitive analysis, coupling HPLC with a mass spectrometer (LC-MS) provides an additional layer of confirmation. As the separated components elute from the HPLC column, they are introduced into the MS detector. This allows for the simultaneous confirmation that the main peak has the correct mass-to-charge ratio for 2-ethylbut-3-enoic acid (m/z 114 for [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode) while also providing mass information for any detected impurities, which aids in their identification. This hyphenated technique is invaluable for method development and quality control.

Best Practices for Presenting Analytical Data in Academic Publications

The clear and accurate presentation of analytical data is a cornerstone of credible scientific communication. Adhering to best practices ensures that research findings are understandable, reproducible, and can be easily integrated into the broader scientific knowledge base. When presenting data for a compound like 2-ethylbut-3-enoic acid, several key principles should be followed.

Clarity and Conciseness: Data should be presented in a manner that is easy to comprehend without needing to delve extensively into the main text. nih.gov Tables and figures should be self-explanatory. elsevier.com The goal is to convey the most pertinent information efficiently, avoiding clutter and redundant details that might obscure the key findings. nih.gov

Appropriate Formatting: Choosing the right format for data presentation is crucial. scratchpads.eu While raw data might be included in supplementary materials, the main body of a publication should feature well-organized tables and figures. oup.com

Tables: Tables are ideal for presenting precise numerical data, such as chemical shifts in NMR spectroscopy or mass-to-charge ratios in mass spectrometry. mindthegraph.com They should be numbered sequentially and have a clear, descriptive title. oup.commindthegraph.com Column headings should be brief and clearly define the data within that column. mindthegraph.com To enhance readability, the use of horizontal lines to separate the title, headers, and the body of the table is recommended, while vertical lines should generally be avoided. oup.com

Figures: Figures, such as spectra from NMR, IR, or mass spectrometry, provide a visual representation of the data. They should also be numbered and have a concise title and a legend that explains all symbols and abbreviations used. elsevier.com For spectra, it is crucial to clearly label the axes (e.g., ppm for NMR, cm⁻¹ for IR, and m/z for MS).

Consistency and Accuracy: All data presented, whether in tables, figures, or the text, must be consistent and accurate. elsevier.com Units of measurement should be clearly stated and conform to international standards (SI units). at-spectrosc.com When reporting statistical data, such as from multiple measurements, providing measures of uncertainty (e.g., standard deviation) is essential.

Data Accessibility and Transparency: In line with the FAIR (Findable, Accessible, Interoperable, and Reusable) data principles, researchers are encouraged to make their raw data available in public repositories. acs.org This practice promotes transparency and allows other researchers to verify and build upon the published findings. scratchpads.eu The publication should include a data availability statement that directs readers to where the data can be accessed.

To illustrate these principles, the following sections will discuss the application of various spectroscopic techniques to 2-ethylbut-3-enoic acid and present hypothetical data in well-structured tables.

The following subsections describe the expected outcomes from the analysis of 2-ethylbut-3-enoic acid using various spectroscopic methods and present the data in a format suitable for academic publication.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: A proton NMR spectrum of 2-ethylbut-3-enoic acid would be expected to show distinct signals for each unique proton environment. The chemical shifts (δ) would be influenced by the electronic environment of the protons. For instance, the vinyl protons would appear at a higher chemical shift than the aliphatic protons. The multiplicity of the signals (singlet, doublet, triplet, etc.) would provide information about the number of neighboring protons.

¹³C NMR Spectroscopy: A carbon-13 NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shift of the carbonyl carbon in the carboxylic acid group would be significantly downfield (at a higher ppm value) compared to the other carbons.

Interactive Table 1: Hypothetical ¹H and ¹³C NMR Data for 2-Ethylbut-3-enoic Acid

| Assignment | Hypothetical ¹H NMR Data | Hypothetical ¹³C NMR Data |

| Position | Chemical Shift (δ, ppm) | Multiplicity |

| 1 | 10-12 | singlet |

| 2 | ~3.0 | multiplet |

| 3 | 5.8-6.0 | multiplet |

| 4 | 5.0-5.2 | multiplet |

| 1' | ~1.7 | multiplet |

| 2' | ~0.9 | triplet |

Note: This table presents illustrative data based on typical chemical shift ranges for the functional groups present in 2-ethylbut-3-enoic acid. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. For 2-ethylbut-3-enoic acid, the IR spectrum would be expected to show characteristic absorption bands for the O-H bond of the carboxylic acid, the C=O bond of the carbonyl group, and the C=C bond of the vinyl group.

Interactive Table 2: Expected Infrared Absorption Bands for 2-Ethylbut-3-enoic Acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad |

| Carbonyl | C=O stretch | 1700-1725 | Strong |

| Alkene | C=C stretch | 1640-1680 | Medium |

| Alkene | =C-H stretch | 3010-3095 | Medium |

| Alkane | C-H stretch | 2850-2960 | Medium-Strong |

Note: The wavenumber ranges provided are typical for the indicated functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In the mass spectrum of 2-ethylbut-3-enoic acid, the molecular ion peak [M]⁺ would correspond to the molecular weight of the compound. Other significant peaks would represent fragments formed by the cleavage of bonds within the molecule.

Interactive Table 3: Plausible Mass Spectrometry Fragmentation for 2-Ethylbut-3-enoic Acid

| m/z Value | Possible Fragment Ion | Fragment Lost |

| 114 | [C₆H₁₀O₂]⁺ (Molecular Ion) | - |

| 99 | [C₅H₇O₂]⁺ | •CH₃ |

| 87 | [C₄H₇O₂]⁺ | •C₂H₅ |

| 69 | [C₄H₅O]⁺ | •COOH, H₂ |

| 45 | [COOH]⁺ | C₅H₉ |

Note: The fragmentation pattern is a plausible prediction based on the structure of 2-ethylbut-3-enoic acid.

Computational Chemistry and Theoretical Investigations of 2 Ethylbut 3 Enoic Acid

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-ethylbut-3-enoic acid, methods like Density Functional Theory (DFT) would be employed to model its electronic structure and predict its reactivity.

Frontier Molecular Orbital (HOMO/LUMO) Analysis for Electrophilic and Nucleophilic Sites

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, indicates the molecule's chemical stability and reactivity. quiz-maker.com

For 2-ethylbut-3-enoic acid, the HOMO is expected to be localized on the carbon-carbon double bond (C=C), which is the most electron-rich region and thus the primary site for electrophilic attack. The LUMO is anticipated to be centered on the carbonyl group (C=O) of the carboxylic acid, the most electron-deficient area, making it susceptible to nucleophilic attack.

Theoretical studies on similar unsaturated systems confirm these expectations. chimia.chresearchgate.net For instance, in reactions with electrophiles, the vinyl group would be the reactive site. Conversely, nucleophiles would preferentially attack the carbonyl carbon. The energy of these orbitals can be calculated to quantify the molecule's reactivity profile. ijastems.orgnih.govresearchgate.net

Table 1: Predicted Frontier Orbital Characteristics for 2-Ethylbut-3-enoic Acid

| Molecular Orbital | Predicted Location | Type of Reaction |

|---|---|---|

| HOMO | C=C double bond | Electrophilic Addition |

Calculation of Reaction Pathways and Transition States

QM methods can map the potential energy surface for chemical reactions, identifying the most likely pathways and the structures of high-energy transition states. rsc.org For 2-ethylbut-3-enoic acid, several key reactions could be modeled:

Addition Reactions: The reaction of electrophiles (like halogens or acids) across the C=C double bond is a characteristic reaction of unsaturated acids. libretexts.org Computational models can determine the mechanism, whether it proceeds through a classic carbocation intermediate or a bridged halonium ion, and predict the stereochemical outcome.

Nucleophilic Acyl Substitution: Reactions at the carboxyl group, such as esterification, involve nucleophilic attack on the carbonyl carbon. smolecule.com QM calculations can elucidate the tetrahedral intermediate's stability and the energy barriers for the addition and elimination steps.

Deprotonation: The acidity (pKa) of the carboxylic acid can be predicted with high accuracy using QM calculations combined with a solvent model. rsc.org This involves calculating the Gibbs free energy change for the dissociation of the acidic proton in a solvent.

Computational studies on the reactions of other α,β-unsaturated carbonyl compounds have shown that the reaction mechanism can be significantly influenced by substituents and the specific reaction conditions. nih.gov Similar detailed investigations for 2-ethylbut-3-enoic acid would provide valuable insights into its chemical behavior. acs.org

Molecular Dynamics (MD) Simulations in Chemical and Biological Systems

Molecular dynamics simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of molecular behavior in different environments.

Predicting Interactions with Solvents and Potential Catalytic Systems

MD simulations are powerful tools for studying how a molecule like 2-ethylbut-3-enoic acid interacts with its surroundings. By simulating the molecule in a box of solvent molecules (e.g., water), one can observe the formation and dynamics of hydrogen bonds between the carboxylic acid group and water. rsc.org These simulations can also predict solvation free energy, which is crucial for understanding solubility. acs.org

In the context of catalysis, MD simulations can model the docking of 2-ethylbut-3-enoic acid into the active site of an enzyme or its interaction with a synthetic catalyst. nih.govnih.gov This can reveal the specific interactions that hold the molecule in place and orient it for reaction, providing insights that are essential for catalyst design and understanding biological activity. nih.gov Studies on similar carboxylic acids have demonstrated the importance of both hydrogen bonding and hydrophobic interactions in these processes. nih.gov

Conformational Analysis and Stability Studies

MD simulations and QM calculations can be used to explore the potential energy surface associated with bond rotations. nih.gov For 2-ethylbut-3-enoic acid, key rotations would be around the C-C bond connecting the ethyl group and the C-C bond of the carboxylic acid. The relative energies of different conformers (e.g., gauche vs. anti arrangements) can be calculated to determine the most stable structures in the gas phase and in solution. nih.gov Research on simple carboxylic acids like acetic acid shows that while a syn conformation of the carboxyl group is often preferred, the presence of a solvent can stabilize the anti conformation as well. nih.govchemrxiv.org

Table 2: Key Rotatable Bonds for Conformational Analysis of 2-Ethylbut-3-enoic Acid

| Bond | Groups Involved | Potential Conformations |

|---|---|---|

| C(2)-C(ethyl) | (C=C)-C-(C-C) | Staggered, Eclipsed |

Computational Modeling of Analogous Olefin Metathesis Reactions

Olefin metathesis is a powerful reaction for forming carbon-carbon double bonds, and it is catalyzed by transition metal complexes, often involving ruthenium. nih.gov While 2-ethylbut-3-enoic acid itself might not be a typical substrate for simple metathesis, computational modeling of analogous reactions provides insight into the potential reactivity of its vinyl group.

Computational studies on olefin metathesis focus on the mechanism, which involves the formation of a metallacyclobutane intermediate. nih.govacs.org DFT calculations are used to determine the energies of the intermediates and transition states for the key steps: cycloaddition and cycloreversion. nih.govacs.org These calculations can explain catalyst activity and selectivity. acs.org

For a molecule like 2-ethylbut-3-enoic acid, a key question would be how the carboxylic acid functionality might interact with or poison the ruthenium catalyst. Computational models could predict the binding energy of the carboxyl group to the metal center and compare it to the binding of the olefin, thus assessing the feasibility of a metathesis reaction. Studies on related systems, such as carbonyl-olefin metathesis, provide a framework for investigating such complex reaction landscapes. digitellinc.comrsc.org

Synergistic Integration of Computational and Experimental Data in Research

There is no available research that specifically details the synergistic integration of computational and experimental data for 2-ethylbut-3-enoic acid. This type of research would typically involve using computational methods to predict properties or reaction outcomes, which are then validated or refined through laboratory experiments, or vice versa. The absence of such studies indicates that this specific area of inquiry for 2-ethylbut-3-enoic acid has not been a significant focus of published research.

Due to the lack of specific computational studies, no data tables with detailed research findings can be presented.

Chemical Biology and Bioorganic Research Perspectives of 2 Ethylbut 3 Enoic Acid

Investigation of Metabolic Pathways and Biotransformation Mechanisms

The metabolic fate of 2-ethylbut-3-enoic acid, a branched-chain unsaturated carboxylic acid, is not extensively detailed in dedicated studies. However, its biotransformation can be inferred from the established metabolic pathways of related fatty acids. As a carboxylic acid, it is likely to be activated to its coenzyme A (CoA) thioester, 2-ethylbut-3-enoyl-CoA, to enter metabolic pathways.

The metabolism of unsaturated fatty acids typically involves β-oxidation. youtube.com However, the position of the double bond and the presence of a branch point in 2-ethylbut-3-enoic acid necessitate the action of auxiliary enzymes. The double bond at the γ-carbon (C-3) is a key feature. In the β-oxidation of unsaturated fatty acids, double bonds at odd-numbered positions require an isomerase to shift the double bond to a position that can be processed by the core β-oxidation enzymes. youtube.com

Microbial systems are known to metabolize a variety of carboxylic acids. nih.gov The inhibitory effects of these acids on microbial growth are often linked to their ability to disrupt cell membranes and alter intracellular pH. nih.gov Microorganisms have evolved mechanisms to tolerate and metabolize these compounds, which could include pathways that modify or degrade 2-ethylbut-3-enoic acid. nih.gov For instance, some bacteria can utilize branched-chain fatty acids as precursors for their own membrane lipids. youtube.com

The degradation of branched-chain fatty acids also proceeds via β-oxidation, with specific enzymes to handle the branch points. mdpi.com The ethyl group at the α-position (C-2) of 2-ethylbut-3-enoic acid would pose a challenge to the standard β-oxidation machinery, likely requiring specific enzymes to bypass or remove this branch.

A potential biotransformation pathway for 2-ethylbut-3-enoic acid could involve an initial isomerization of the double bond, followed by β-oxidation. The presence of the ethyl group might lead to the formation of specific metabolic intermediates that could have unique biological activities or be further metabolized through alternative pathways.

Structure-Activity Relationship (SAR) Studies of 2-Ethylbut-3-enoic Acid Derivatives for Biological Activity

While specific structure-activity relationship (SAR) studies on a wide range of 2-ethylbut-3-enoic acid derivatives are not extensively published, general principles from related classes of compounds can provide insights into how structural modifications might influence biological activity. The key structural features of 2-ethylbut-3-enoic acid that can be systematically varied include the carboxylic acid group, the ethyl branch, and the vinyl group.

Influence of the Carboxylic Acid Group: The carboxylic acid moiety is crucial for many biological interactions, often acting as a proton donor or participating in hydrogen bonding and electrostatic interactions with biological targets. Esterification of the carboxylic acid to form derivatives, such as methyl or ethyl esters, would alter the compound's polarity, size, and ability to donate a proton. ontosight.ai This change generally affects the pharmacokinetic properties and can modulate the biological activity. For instance, ester derivatives may exhibit different membrane permeability and be subject to hydrolysis by cellular esterases to release the active acid form. ontosight.ai

Impact of the Ethyl Branch: The size and position of the alkyl branch in fatty acids are known to influence their biological effects. nih.gov In a study on the anticancer activity of branched-chain fatty acids, it was found that larger branching groups adversely affected activity. nih.gov Therefore, it can be hypothesized that modifying the ethyl group in 2-ethylbut-3-enoic acid to a smaller (methyl) or larger (propyl, butyl) group would likely impact its biological profile.

Role of the Unsaturation: The presence and position of the double bond are critical determinants of the biological activity of unsaturated fatty acids. nih.gov A study on branched-chain fatty acids demonstrated that the incorporation of a cis-Δ11 double bond significantly improved their anticancer activity. nih.gov For 2-ethylbut-3-enoic acid, the terminal double bond (vinyl group) is a site for potential chemical reactions, including Michael addition, which could be a mechanism for covalent interaction with biological macromolecules. libretexts.org Shifting the position of the double bond, for example to the 2-position to create an α,β-unsaturated system, would significantly alter its electronic properties and reactivity, likely leading to different biological activities.

The following table summarizes the expected impact of structural modifications on the properties of 2-ethylbut-3-enoic acid, based on general SAR principles for carboxylic acids.

| Structural Modification | Derivative Example | Expected Impact on Properties/Activity | Supporting Rationale |

| Esterification of Carboxylic Acid | Methyl 2-ethylbut-3-enoate | Increased lipophilicity, altered membrane permeability, potential prodrug activity. | Esterification removes the acidic proton and increases non-polar character. ontosight.ai |

| Alteration of Branch Size | 2-Methylbut-3-enoic acid | May increase biological activity compared to the ethyl branch. | Smaller branching groups have been shown to be more favorable for the anticancer activity of branched-chain fatty acids. nih.gov |

| Isomerization of Double Bond | 2-Ethylbut-2-enoic acid | Increased electrophilicity at the β-carbon, potential for different enzyme interactions. | Creates an α,β-unsaturated system, which is a known Michael acceptor and can react with nucleophiles. libretexts.org |

| Saturation of Double Bond | 2-Ethylbutanoic acid | Reduced reactivity, altered three-dimensional shape. | Removal of the double bond eliminates a potential site for chemical reactions and changes the molecule's conformation. |

Biosynthetic Relevance and Occurrence in Natural Product Synthesis

Direct evidence for the natural occurrence and biosynthetic pathways of 2-ethylbut-3-enoic acid is limited in the available literature. However, the existence of structurally related short-chain branched fatty acids in nature, particularly in bacteria, suggests potential biosynthetic routes. youtube.com

Branched-chain fatty acids are often found as components of the cell membranes of various bacteria, where they play a role in maintaining membrane fluidity. youtube.com Their biosynthesis is typically initiated from branched-chain amino acids such as leucine (B10760876), isoleucine, and valine. nih.gov For example, the catabolism of isoleucine can lead to the formation of a branched-chain acyl-CoA primer, which can then be elongated to produce branched-chain fatty acids.

Given this precedent, a plausible biosynthetic origin for 2-ethylbut-3-enoic acid could involve the metabolism of a non-standard amino acid or a modification of a more common fatty acid precursor. The structural motif of an ethyl branch at the C-2 position is less common than the iso and anteiso branching patterns that result from the metabolism of leucine and isoleucine, respectively. youtube.com This suggests that if 2-ethylbut-3-enoic acid is a natural product, it may be produced by a specialized enzymatic pathway.

While 2-ethylbut-3-enoic acid itself has not been reported as a prominent natural product, the butenoic acid scaffold is present in various natural compounds. nih.gov The investigation into the biosynthesis of such molecules could provide clues to the potential formation of 2-ethylbut-3-enoic acid.

Potential for Interactions with Biological Targets, including Enzyme Inhibition

The chemical structure of 2-ethylbut-3-enoic acid, featuring a carboxylic acid group, a branched alkyl chain, and a terminal double bond, suggests several potential modes of interaction with biological targets, including enzymes.

Carboxylic acids are known to act as inhibitors of various enzymes. nih.gov The inhibitory mechanism can involve the binding of the carboxylate group to a metal cofactor in the enzyme's active site or interaction with charged amino acid residues. For example, studies on the inhibition of α-amylase by benzoic acid derivatives have shown that the positioning of hydroxyl and methoxy (B1213986) groups on the aromatic ring significantly affects inhibitory potency, with hydrogen bonding and hydrophobic interactions playing key roles. mdpi.com Although aliphatic, 2-ethylbut-3-enoic acid could similarly interact with enzyme active sites through its carboxylate group and the hydrophobic ethyl branch.

The unsaturated nature of 2-ethylbut-3-enoic acid also presents a potential mechanism for enzyme inhibition. The antibiotic cerulenin, which contains a double bond, is known to selectively inhibit unsaturated fatty acid synthesis by covalently modifying β-ketoacyl-[acyl-carrier-protein] synthetases. nih.gov The vinyl group of 2-ethylbut-3-enoic acid could potentially act as a reactive handle for covalent modification of enzyme targets, although this would likely require enzymatic activation.

Furthermore, fatty acid synthesis is a potential target. The end products of fatty acid synthesis can exert feedback inhibition on key enzymes like acetyl-CoA carboxylase. quora.comquora.com It is plausible that 2-ethylbut-3-enoic acid or its CoA ester could act as an allosteric regulator or a competitive inhibitor of enzymes involved in fatty acid metabolism.

The table below outlines potential biological targets for 2-ethylbut-3-enoic acid and the hypothetical mechanisms of interaction.

| Potential Biological Target | Hypothetical Mechanism of Interaction | Structural Features Involved |

| Metalloenzymes | Coordination of the carboxylate group to the metal cofactor in the active site. | Carboxylic acid |

| Fatty Acid Synthase (FAS) | Competitive inhibition or allosteric regulation. | Entire molecule |

| Acyl-CoA Synthetases | Substrate mimicry or competitive inhibition. | Carboxylic acid, alkyl chain |

| Enzymes with nucleophilic residues | Covalent modification following activation of the double bond. | Vinyl group |

Future Directions and Emerging Research Opportunities for 2 Ethylbut 3 Enoic Acid

Development of Novel Catalytic Systems for Efficient and Selective Synthesis

The synthesis of α-substituted β,γ-unsaturated carboxylic acids like 2-ethylbut-3-enoic acid with high efficiency and stereoselectivity remains a significant area of research. Future developments are likely to focus on novel catalytic systems that can control the introduction of the α-ethyl group and the geometry of the vinyl group.

Transition Metal Catalysis: Palladium-catalyzed asymmetric allylic alkylation (AAA) presents a promising avenue for the enantioselective synthesis of 2-ethylbut-3-enoic acid derivatives. snnu.edu.cnnih.gov Future research could focus on developing new chiral ligands that can effectively control the stereochemistry at the α-position. Similarly, rhodium-catalyzed hydroformylation of appropriate alkyne precursors could offer a regioselective route to aldehydes that can be further oxidized to the desired carboxylic acid. google.comresearchgate.net The development of catalysts that favor the formation of the branched aldehyde precursor will be crucial.

Organocatalysis: Asymmetric organocatalysis offers a metal-free alternative for the synthesis of chiral molecules. nih.gov The conjugate addition of nucleophiles to α,β-unsaturated systems is a well-established strategy, and extending this to β,γ-unsaturated systems is an active area of research. nih.govmdpi.com Novel chiral aminocatalysts or Brønsted acids could be designed to facilitate the enantioselective addition of an ethyl group to a suitable precursor.

Biocatalysis: Enzymatic approaches, such as deracemization of a racemic mixture of 2-ethylbut-3-enoic acid, could provide a highly selective and environmentally friendly route to enantiopure forms of the molecule. The discovery and engineering of novel enzymes with high activity and selectivity for this substrate will be a key research focus.

| Catalytic Approach | Potential Catalyst Type | Key Research Goal |

| Transition Metal Catalysis | Chiral Palladium Complexes | High enantioselectivity in asymmetric allylic alkylation. |

| Rhodium/phosphine (B1218219) complexes | High regioselectivity in hydroformylation of alkyne precursors. | |

| Organocatalysis | Chiral Aminocatalysts/Brønsted Acids | Enantioselective conjugate addition to precursor molecules. |

| Biocatalysis | Engineered Lipases/Esterases | Efficient kinetic resolution or deracemization of racemic 2-ethylbut-3-enoic acid. |

Exploration of Unprecedented Chemical Transformations and Reactivity Patterns

The dual functionality of 2-ethylbut-3-enoic acid, a terminal alkene and a carboxylic acid, offers a rich landscape for exploring novel chemical transformations.

Cycloaddition Reactions: The vinyl group of 2-ethylbut-3-enoic acid can act as a dienophile in Diels-Alder reactions, providing access to complex cyclic structures. The influence of the α-ethyl group and the carboxylic acid on the stereoselectivity of these cycloadditions is an area ripe for investigation. Lewis acid catalysis could be employed to enhance reactivity and control the endo/exo selectivity. rsc.org

Metathesis Reactions: Olefin metathesis is a powerful tool for carbon-carbon bond formation. scispace.com Diene derivatives of 2-ethylbut-3-enoic acid could be utilized in ring-closing metathesis (RCM) to synthesize functionalized cyclic compounds. nih.govutc.edu The development of new ruthenium or molybdenum catalysts that are tolerant to the carboxylic acid functionality will be important for expanding the scope of these reactions.

Radical Functionalization: The terminal double bond is susceptible to radical addition reactions. This opens up possibilities for the introduction of a wide range of functional groups at the terminal carbon. Future research could explore photoredox catalysis to initiate these radical transformations under mild conditions, allowing for the synthesis of novel derivatives with unique properties.

Advanced Materials Science Applications and Polymer Development

The vinyl group in 2-ethylbut-3-enoic acid makes it a promising monomer for the synthesis of functional polymers.

Stimuli-Responsive Polymers: The carboxylic acid group can impart pH-responsiveness to polymers derived from 2-ethylbut-3-enoic acid. sc.edu These "smart" polymers could find applications in drug delivery systems, where the polymer undergoes a conformational change in response to the acidic environment of tumor tissues, leading to the release of a therapeutic agent.

Biodegradable Polymers: As a bio-based building block, 2-ethylbut-3-enoic acid can be used to develop biodegradable polyesters. mdpi.comunityfvg.it Copolymerization with other monomers, such as lactide or caprolactone, could lead to materials with tailored degradation rates and mechanical properties for applications in biomedical devices and sustainable packaging. researchgate.net The enzymatic polymerization of 2-ethylbut-3-enoic acid derivatives is another green approach that could be explored. mdpi.com

| Polymer Type | Potential Application | Key Feature |

| pH-Responsive Polymers | Drug Delivery, Sensors | Conformational change in response to pH changes. |

| Biodegradable Polyesters | Biomedical Devices, Packaging | Degradation into non-toxic products. |

| Functional Copolymers | Advanced Coatings, Adhesives | Tunable properties through copolymerization with other functional monomers. |

Interdisciplinary Research at the Interface of Organic Chemistry and Biological Sciences

The structural features of 2-ethylbut-3-enoic acid and its derivatives suggest potential applications in chemical biology and metabolic studies.

Chemical Probes and Enzyme Inhibitors: Derivatives of 2-ethylbut-3-enoic acid could be designed as specific enzyme inhibitors or as chemical probes to study biological pathways. The vinyl group can be functionalized with reporter tags (e.g., fluorescent dyes) or reactive groups that can covalently bind to target proteins.

Metabolic Profiling and Pathway Elucidation: Investigating the metabolic fate of 2-ethylbut-3-enoic acid in biological systems could provide insights into fatty acid metabolism and potential biological activities. smolecule.com Metabolic profiling studies can help identify the enzymes that process this non-natural fatty acid and could lead to the discovery of new metabolic pathways. researchgate.net This knowledge could also inform the design of derivatives with improved bioavailability or specific biological effects. The potential for its derivatives to serve as precursors for bioactive compounds in drug development is an area of significant interest. smolecule.com

Q & A

Q. What controls are essential when studying the thermal stability of 2-ethylbut-3-enoic acid?

- Methodological Answer : Include inert atmosphere controls (N/Ar) to prevent oxidation. Use differential scanning calorimetry (DSC) to measure decomposition temperatures. Compare with thermogravimetric analysis (TGA) data under identical conditions. Replicate experiments with varying heating rates to identify kinetic stability thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.